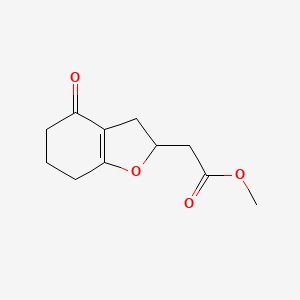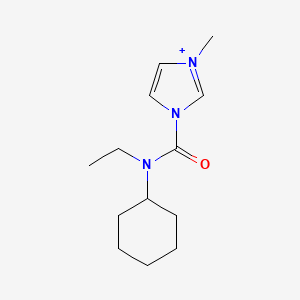
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethylcarbamoyl group, and a methylimidazolium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via methylation, often using methyl iodide or dimethyl sulfate.
Attachment of the Cyclohexyl(ethyl)carbamoyl Group: This step involves the reaction of the imidazole derivative with cyclohexyl isocyanate and ethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted imidazole derivatives with various functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Cyclohexylcarbamoyl)-1-methyl-1H-imidazol-3-ium
- 3-(Ethylcarbamoyl)-1-methyl-1H-imidazol-3-ium
- 1-Methyl-3-(phenylcarbamoyl)-1H-imidazol-3-ium
Uniqueness
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium is unique due to the presence of both cyclohexyl and ethylcarbamoyl groups, which confer distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C13H22N3O+ |
|---|---|
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
N-cyclohexyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide |
InChI |
InChI=1S/C13H22N3O/c1-3-16(12-7-5-4-6-8-12)13(17)15-10-9-14(2)11-15/h9-12H,3-8H2,1-2H3/q+1 |
InChI-Schlüssel |
WQPXQMXIUSDMSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCCC1)C(=O)N2C=C[N+](=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


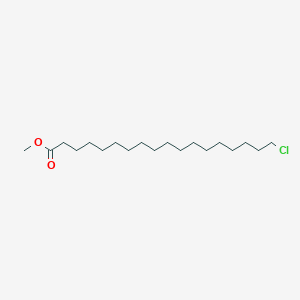
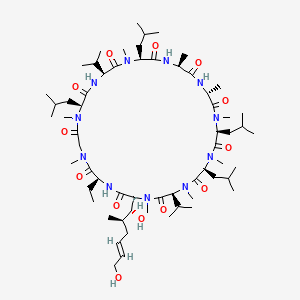
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
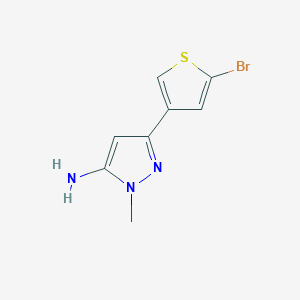
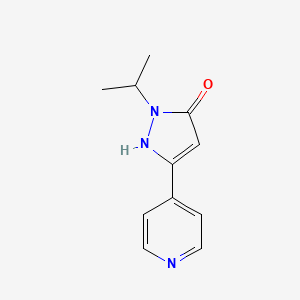
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B15278479.png)
![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)
![tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B15278485.png)

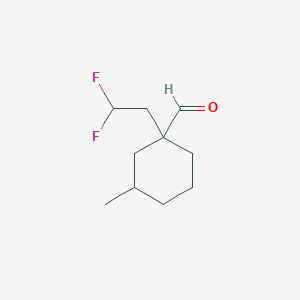

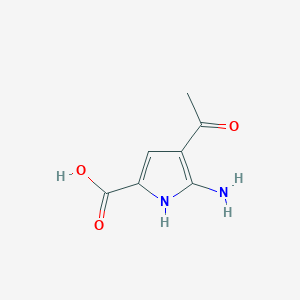
![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)
